molecular formula C9H10Cl2 B3322057 (1,3-Dichloropropyl)benzene CAS No. 14155-36-3

(1,3-Dichloropropyl)benzene

Cat. No.: B3322057
CAS No.: 14155-36-3
M. Wt: 189.08 g/mol
InChI Key: PGGFEXFACFLDGE-UHFFFAOYSA-N
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Description

“(1,3-Dichloropropyl)benzene” is a chemical compound with the molecular formula C9H10Cl2 . It has an average mass of 189.082 Da and a monoisotopic mass of 188.015961 Da . It is used as a reagent in the synthesis of tetrahydrofuran derivatives and other related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its formula C9H10Cl2 . The InChI representation of its structure is InChI=1S/C9H10Cl2/c10-7-6-9 (11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm³ and a boiling point of 259.4±20.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C, and it has an enthalpy of vaporization of 47.7±3.0 kJ/mol . The flash point is 121.6±15.1 °C .

Scientific Research Applications

Synthesis Optimization and Industrial Applications

1,3-Bis(isocyanatomethyl)benzene, a derivative of 1,3-Dichloropropyl)benzene, shows promising industrial applications. A study by Dong Jianxun et al. (2018) highlights its use in optical polymer composite materials, construction, and automotive industries. The research focuses on optimizing its synthesis for better accessibility and economic viability.

Catalysis and Chemical Reactions

1,3-Di(2-pyridyl)benzene, another derivative, exhibits unique behavior in reactions with palladium(II) and platinum(II), as detailed by Diego J. Cárdenas and colleagues (1999). This compound's ability to form complexes with these metals has implications for catalysis and other chemical processes.

Analytical Chemistry

In analytical chemistry, methods for detecting nitropyrenes in particulates involve using benzene derivatives similar to 1,3-Dichloropropyl)benzene. A method developed by K. Hayakawa et al. (1992) showcases the significance of such compounds in environmental monitoring.

Environmental Monitoring

A study on the environmental impact of 1,3-Dichloropropene, a compound related to 1,3-Dichloropropyl)benzene, was conducted by A. Terry et al. (2008). This research highlights the importance of monitoring groundwater for agricultural chemicals, indicating the broader environmental relevance of such compounds.

Organic Synthesis

In the realm of organic synthesis, derivatives of 1,3-Dichloropropyl)benzene are used in the formation of various organic compounds. For instance, 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene, synthesized by Liu Wan-yuna (2010), is an example of the diverse synthetic applications of these derivatives.

Safety and Hazards

When handling “(1,3-Dichloropropyl)benzene”, it is recommended to wear protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Avoid breathing its dust, fume, gas, mist, vapors, or spray . Keep it away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

1,3-dichloropropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGFEXFACFLDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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